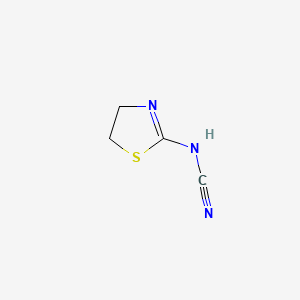

2-Cyanoimino-1,3-thiazolidine

Vue d'ensemble

Description

2-Cyanoimino-1,3-thiazolidine is an organic compound with the molecular formula C4H7N3S. It is a white solid with a distinctive odor and is soluble in some organic solvents such as alcohols and ethers . This compound is of significant interest due to its applications in various fields including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoimino-1,3-thiazolidine typically involves the reaction of cyanamide with carbon disulfide in the presence of a base to form dimetal N-cyanodithioiminocarbonate. This intermediate is then reacted with a methylating agent to form metal methyl N-cyanodithioiminocarbonate, which is subsequently reacted with 2-chloroethylammonium hydrochloride to yield this compound . The reaction conditions often involve the use of solvents such as water, alcohols, ketones, methanol, ethanol, acetone, and methyl isobutyl ketone .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the reaction of alkali metal cyanide, alkali metal hydroxide, lower alcohol, and chlorine in an aqueous solution to form an N-cyanocarbonimidic acid ester. This intermediate is then reacted with 2-aminoethanethiol to produce this compound .

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

Mechanism :

-

Deprotonation of cysteamine hydrochloride by the base to generate the thiolate nucleophile.

-

Nucleophilic attack on dimethyl N-cyanocarbonimidodithiocarbonate, followed by cyclization to form the thiazolidine ring .

-

Acidification (HCl) precipitates the product, which is purified via filtration and drying .

Alkylation Reactions

This compound reacts with ethyl 2-chloroacetate in the presence of sodium hydride to form ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate :

Reaction Parameters

-

Solvent : Anhydrous acetonitrile

-

Temperature : 273 K (initial) → 353 K (reflux)

-

Time : 3 hours

-

Yield : 90%

-

Product Purity : Confirmed via single-crystal X-ray diffraction .

Key Steps :

-

Deprotonation of the thiazolidine nitrogen by NaH.

-

Nucleophilic substitution with ethyl 2-chloroacetate.

pH-Dependent Stability

The compound’s stability during synthesis is highly pH-sensitive:

Industrial-Scale Optimization

Patented protocols emphasize:

-

Temperature Control : Maintaining 0–5°C during cyclization prevents side reactions .

-

Wash Protocols : Chilled water washes minimize product loss .

Key Research Findings

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-cyanoimino-1,3-thiazolidine is as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of neonicotinoid insecticides such as imidacloprid. The compound is obtained by reacting 2-aminoethanethiol hydrochloride with dimethyl N-cyanoiminodithiocarbonate, leading to derivatives that exhibit insecticidal properties .

Case Study: Imidacloprid Production

Imidacloprid is one of the most widely used insecticides globally. The synthesis involves several steps where this compound serves as a key intermediate. Research indicates that formulations containing imidacloprid effectively target pests like aphids and whiteflies in crops such as rice and cotton . The efficiency of these formulations can be influenced by the purity of the intermediates used.

Agrochemical Applications

Insecticides

The compound has been utilized extensively in developing agrochemicals. Its derivatives are known for their effectiveness against a range of agricultural pests. For example, neonicotinoids derived from this compound have shown rapid insecticidal activity comparable to traditional compounds but with improved safety profiles for non-target species .

Case Study: Efficacy Against Pests

Field studies have demonstrated that formulations based on this compound derivatives can significantly reduce pest populations in agricultural settings. These studies highlight the compound's role in integrated pest management strategies, contributing to sustainable agriculture practices .

Data Table: Synthesis Yields and Conditions

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Method A (US6858737B2) | 89.8 | Cyclization at 0-5°C for 2 hours |

| Method B (CN1220687C) | 93 | Reaction with sodium carbonate at room temperature |

| Method C (US8835645B2) | 92 | Cyclization with hydrochloric acid at 20°C |

Mécanisme D'action

The mechanism of action of 2-Cyanoimino-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable thiazolidine products through reactions with 1,2-aminothiols and aldehydes under physiological conditions . This bioorthogonal reaction is particularly useful for the coupling of biomolecules in a biocompatible manner .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Cyanoimino-1,3-thiazolidine include other thiazolidine derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its ability to form stable thiazolidine products under physiological conditions makes it particularly valuable for bioconjugation and other biochemical applications .

Activité Biologique

2-Cyanoimino-1,3-thiazolidine is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring containing a cyano group. Its structure allows it to participate in various biochemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Target Interactions

The compound interacts with several enzymes and proteins, influencing various biochemical pathways. Notably, it reacts with 1,2-aminothiols and aldehydes to form stable thiazolidine derivatives, which can exhibit fungicidal properties.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

- Cell Signaling: Modulates pathways that regulate cellular functions.

- Gene Expression: Influences transcription factors leading to altered gene expression profiles.

- Metabolism: Affects metabolic flux by interacting with key enzymes.

Antifungal and Insecticidal Properties

Studies have demonstrated that compounds derived from this compound exhibit significant antifungal and insecticidal activities. For instance:

- Fungicidal Activity: Certain derivatives have shown efficacy against various fungal strains.

- Insecticidal Activity: The compound serves as an intermediate in the synthesis of neonicotinoid insecticides, which are effective against pests like aphids and leafhoppers .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Organism | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Fungicidal | Fusarium spp. | 85 |

| Compound B | Insecticidal | Aphis gossypii | 90 |

| Compound C | Herbicidal | Brassica juncea | 75 |

Case Study 1: Synthesis of Insecticides

A study synthesized several neonicotinoid derivatives using this compound as a precursor. These derivatives exhibited enhanced insecticidal properties compared to traditional compounds like imidacloprid . The research highlighted the compound's role in developing novel agrochemicals that target resistant pest populations.

Case Study 2: Antifungal Applications

Research conducted on the antifungal activity of thiazolidine derivatives revealed that compounds synthesized from this compound showed significant inhibition against pathogenic fungi. The study indicated potential applications in agricultural settings for crop protection .

Pharmacological Insights

Recent pharmacological studies have indicated that lower doses of this compound derivatives can exhibit neuroprotective effects and anti-inflammatory activities in animal models. These findings suggest potential therapeutic applications beyond agricultural uses .

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing enzyme activity and metabolite levels. Its interactions with cofactors have been shown to affect overall metabolic health in cellular systems.

Propriétés

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUAWWLVVCGTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395231 | |

| Record name | 2-Cyanoimino-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26364-65-8 | |

| Record name | N-(4,5-Dihydro-2-thiazolyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26364-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolidinylidenecyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026364658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoimino-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiazolidinylidenecyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanamide, N-(4,5-dihydro-2-thiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Cyanoimino-1,3-thiazolidine in pesticide synthesis?

A1: this compound is a crucial intermediate in synthesizing Thiacloprid, a neonicotinoid insecticide known for its efficiency, low toxicity, and broad spectrum activity []. This compound acts as a building block, reacting with other molecules to form the final Thiacloprid structure.

Q2: How is this compound synthesized?

A2: A two-step process is commonly employed for the synthesis of high-purity this compound []:

Q3: What spectroscopic data is available for characterizing this compound?

A3: While the provided abstracts do not detail specific spectroscopic data for this compound, research utilizing the compound as an intermediate in Thiacloprid synthesis confirms its structure through ¹H NMR and MS analysis []. Additionally, studies investigating the properties of related molecules like N-benzylidene-4-[(this compound-3-yl)methyl]-thiazole-2-amine employ DFT calculations, including B3LYP for geometry optimization and frequency calculations, as well as DT-B3LYP for electronic absorption spectra analysis in various solvents []. These methods could be applied to this compound to gain further structural insights.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.